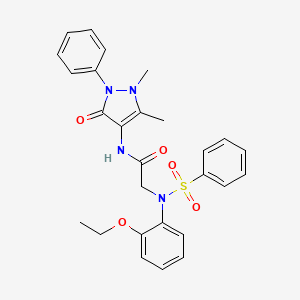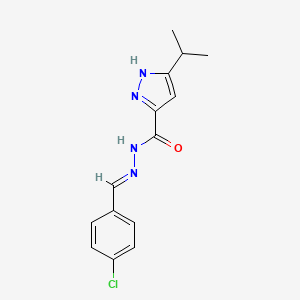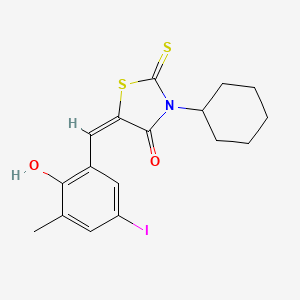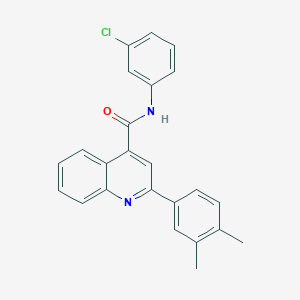
N,N'-bis(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl groups, a nitro group, and a pyrazole ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenyl and nitro groups. The synthetic route may involve the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of Methoxyphenyl Groups: This step involves the reaction of the nitro-substituted pyrazole with 4-methoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.
Antimicrobial Activity: The compound may disrupt the cell membrane or inhibit essential enzymes in microbial cells, leading to their death.
Comparison with Similar Compounds
N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE can be compared with other similar compounds, such as:
N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine: Similar structure but with a triazine ring instead of a pyrazole ring.
1-benzoyl-N3,N5-bis[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine:
The uniqueness of N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H19N5O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
3-N,5-N-bis(4-methoxyphenyl)-1-methyl-4-nitropyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H19N5O6/c1-24-18(20(27)22-13-6-10-15(31-3)11-7-13)17(25(28)29)16(23-24)19(26)21-12-4-8-14(30-2)9-5-12/h4-11H,1-3H3,(H,21,26)(H,22,27) |
InChI Key |
RZRMXLQBLQEQNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-cyano-3-[2-(morpholin-4-yl)cyclohex-1-en-1-yl]prop-2-enoate](/img/structure/B11658617.png)


![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B11658629.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11658633.png)
![(4E)-4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11658638.png)

![Ethyl 4-{[2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanoyl]amino}benzoate (non-preferred name)](/img/structure/B11658648.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11658656.png)
![dimethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}terephthalate](/img/structure/B11658662.png)
![N-[(E)-Amino[(4,6-dimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11658664.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658672.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11658692.png)
